2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-2-ylacetamide
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Overview
Description
2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a naphthyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE typically involves the reaction of 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with 2-naphthylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are optimized to ensure the efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the triazine ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group in the triazine ring to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazine ring is known to interact with nucleophilic sites in proteins, which can result in the inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine: Similar triazine derivative with a mercapto group.
2-[(4-AMINO-6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(4-ETHOXYPHENYL)ACETAMIDE: Another triazine derivative with an ethoxyphenyl group.
Uniqueness
2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE is unique due to the presence of the naphthyl group, which imparts specific chemical and biological properties. This compound’s stability and reactivity make it a valuable intermediate in various synthetic processes .
Properties
Molecular Formula |
C16H14N4O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C16H14N4O2S/c1-10-15(22)18-16(20-19-10)23-9-14(21)17-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3,(H,17,21)(H,18,20,22) |
InChI Key |
SNWJLCQZAPZMQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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